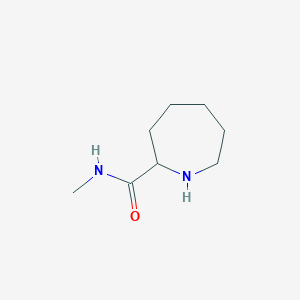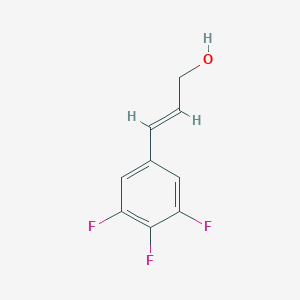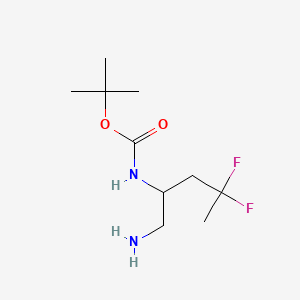
tert-Butyl (1-amino-4,4-difluoropentan-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-(1-amino-4,4-difluoropentan-2-yl)carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis and have applications in various fields, including pharmaceuticals and agrochemicals. This compound is characterized by the presence of a tert-butyl group, an amino group, and two fluorine atoms on a pentane backbone.
準備方法
The synthesis of tert-butyl N-(1-amino-4,4-difluoropentan-2-yl)carbamate typically involves the protection of the amino group using a tert-butyl carbamate (Boc) group. The synthetic route generally includes the following steps:
Protection of the Amino Group: The amino group is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of Fluorine Atoms: The fluorine atoms are introduced through a fluorination reaction, often using reagents like diethylaminosulfur trifluoride (DAST).
Formation of the Carbamate: The protected amino group is then reacted with a suitable isocyanate to form the carbamate linkage.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
tert-Butyl N-(1-amino-4,4-difluoropentan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) and potassium cyanide (KCN).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups.
科学的研究の応用
tert-Butyl N-(1-amino-4,4-difluoropentan-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of tert-butyl N-(1-amino-4,4-difluoropentan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to more potent biological effects. The carbamate group can also undergo hydrolysis, releasing the active amine, which can then interact with its target.
類似化合物との比較
tert-Butyl N-(1-amino-4,4-difluoropentan-2-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl N-(1-amino-4,4,4-trifluorobutan-2-yl)carbamate: This compound has an additional fluorine atom, which may alter its chemical and biological properties.
tert-Butyl N-(1-amino-4,4-difluorobutan-2-yl)carbamate: This compound has a shorter carbon chain, which can affect its reactivity and stability.
The uniqueness of tert-butyl N-(1-amino-4,4-difluoropentan-2-yl)carbamate lies in its specific structure, which provides a balance between stability and reactivity, making it a valuable intermediate in various chemical syntheses.
特性
分子式 |
C10H20F2N2O2 |
|---|---|
分子量 |
238.27 g/mol |
IUPAC名 |
tert-butyl N-(1-amino-4,4-difluoropentan-2-yl)carbamate |
InChI |
InChI=1S/C10H20F2N2O2/c1-9(2,3)16-8(15)14-7(6-13)5-10(4,11)12/h7H,5-6,13H2,1-4H3,(H,14,15) |
InChIキー |
RXQFNRQDAQFGSD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CC(C)(F)F)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,5,6,7-Tetrahydropyrazolo[1,5-A]pyrazin-2-amine dihydrochloride](/img/structure/B13583184.png)
![3-[2-(Aminomethyl)phenyl]propanoic acid](/img/structure/B13583185.png)
![2-{2-[2-(2-aminoethyl)-1H-1,3-benzodiazol-1-yl]ethyl}-1,3-oxazole-4-carboxamide dihydrochloride](/img/structure/B13583193.png)
![4,4,5,5-tetramethyl-2-[(Z)-2-(4-nitrophenyl)prop-1-enyl]-1,3,2-dioxaborolane](/img/structure/B13583202.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-oxochromene-3-carboxamide](/img/structure/B13583203.png)
![3-(Trifluoromethyl)-2-azabicyclo[2.2.2]octanehydrochloride](/img/structure/B13583211.png)
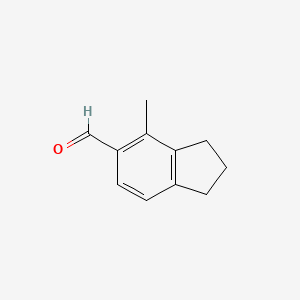
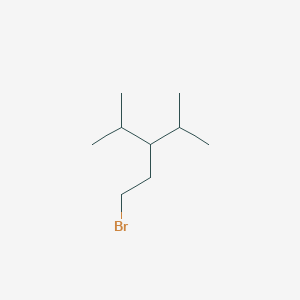
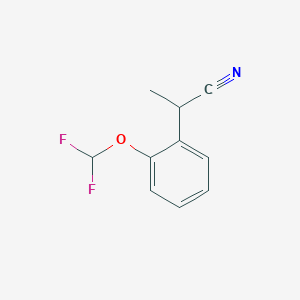


![2-Oxa-3-azabicyclo[2.2.2]octane-5,6-diol](/img/structure/B13583239.png)
